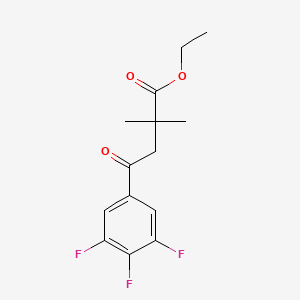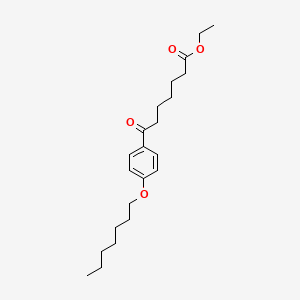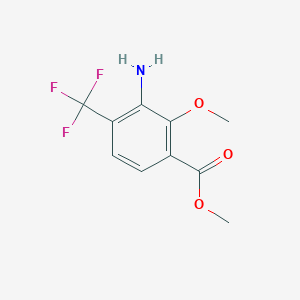![molecular formula C41H60O4 B1371930 [(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)
[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 24868322 is a natural product found in Oryza sativa with data available.
Scientific Research Applications
Chiral Building Blocks for Prostanoids
Chiral 7-oxabicyclo[2.2.1]heptane derivatives have been synthesized and studied for their potential in constructing prostanoids, a class of physiologically active compounds. These derivatives, including methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, exhibit stereochemistry that is crucial for the synthesis of complex molecules, potentially including the compound of interest (Valiullina et al., 2019).
Stereoselective Synthesis and Asymmetric Synthesis
Complex molecules often require precise stereocontrol during synthesis. Research in this area includes the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives and asymmetric synthesis of intricate polypropanoates, which is indicative of the methodologies that might be relevant for synthesizing or modifying the compound (Gerber & Vogel, 2001; Marchionni & Vogel, 2001).
Ring Opening and Reductive Synthesis
The ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones and the reductive synthesis of C-alpha-galactosides from carbapentopyranoses are processes that involve intricate organic transformations, possibly relating to the types of reactions that the compound of interest might undergo or be synthesized from (Cossy et al., 1995).
Novel Synthesis Approaches
The compound's complexity suggests that novel synthesis approaches might be necessary for its production or modification. Research such as the development of non-iterative asymmetric synthesis of long-chain 1,3-polyols indicates the type of innovative synthetic methods that might be applicable (Schwenter & Vogel, 2000).
properties
Molecular Formula |
C41H60O4 |
|---|---|
Molecular Weight |
616.9 g/mol |
IUPAC Name |
[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-14-16-34-38(30,7)22-23-41-25-40(41)21-19-35(37(5,6)33(40)18-20-39(34,41)8)45-36(43)17-13-29-12-15-31(42)32(24-29)44-9/h12-13,15,17,24,26,28,30,33-35,42H,3,10-11,14,16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34?,35+,38-,39+,40-,41+/m1/s1 |
InChI Key |
ZIWPYEIAPMTNTE-WTHHACQLSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CC[C@]34[C@]2(CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC34C2(CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC34C2(CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene](/img/structure/B1371867.png)


